N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, during the synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, several impurities were identified. A method was developed to synthesize one of these impurities (Impurity F) for easier identification during the synthesis of these drugs .Scientific Research Applications
Anticancer Activity
A study by Evren et al. (2019) involved the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally related to N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide, for their anticancer activity. These compounds were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some showing selective cytotoxicity and apoptosis-inducing capabilities, suggesting potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
Research conducted by Marri et al. (2018) on the synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles, related to the chemical structure of interest, demonstrated that certain derivatives exhibit significant antimicrobial activity against bacterial and fungal strains. This finding underscores the potential of these compounds in developing new antimicrobial drugs (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Glutaminase Inhibition
A study by Shukla et al. (2012) on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs, which share a similar thiadiazole moiety, identified potent inhibitors of kidney-type glutaminase. These inhibitors could attenuate the growth of human lymphoma B cells in vitro and in vivo, highlighting their therapeutic potential in cancer treatment by targeting glutaminase activity (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Optoelectronic Properties
Investigations into the optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) explored compounds with thiazole and thiadiazole structures for their potential application in conducting polymers. These materials showed promising optical and electronic properties, making them suitable for various applications in optoelectronic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-4-3-5-11(6-9)14-17-15(23-19-14)22-8-13(20)16-12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQPDJQSNYDWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide |
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